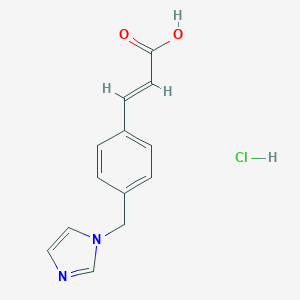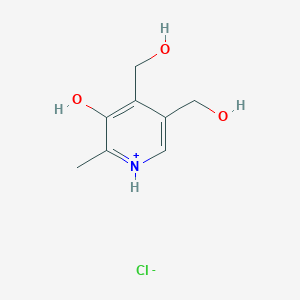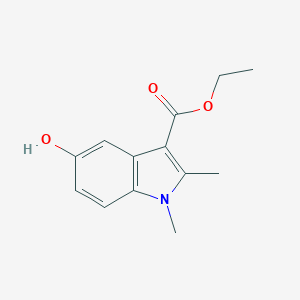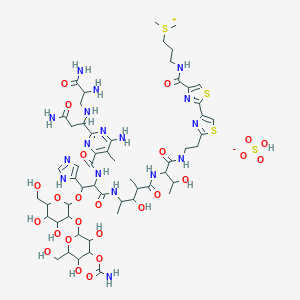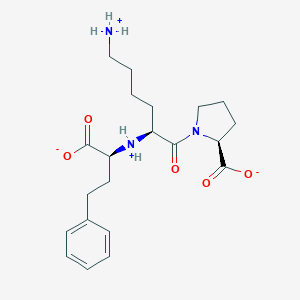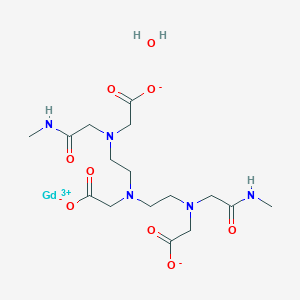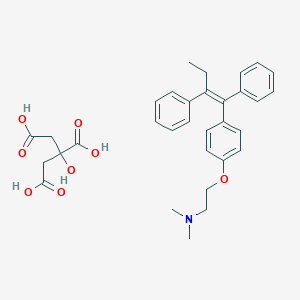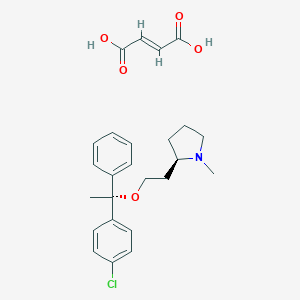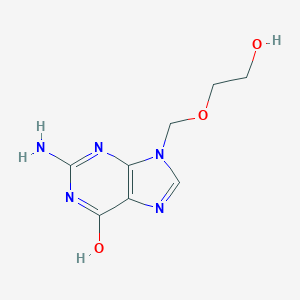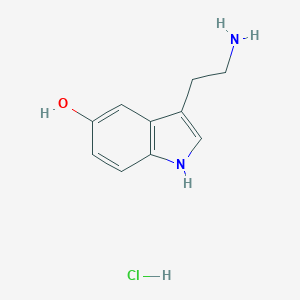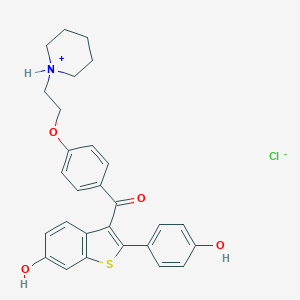
Zolmitriptan
描述
作用机制
生化分析
Biochemical Properties
Zolmitriptan binds with high affinity to human recombinant 5-HT1D and 5-HT1B receptors, and moderate affinity for 5-HT1A receptors . It interacts with these receptors to exert its therapeutic effects.
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with 5-HT receptors. This binding can lead to changes in gene expression and can influence the activity of various enzymes, contributing to its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound administered as a nasal spray is detected in the plasma within 2-5 minutes, compared to 10-15 minutes for the tablet form .
准备方法
化学反应分析
左米曲坦会发生各种化学反应,包括:
还原: 其重氮盐中间体的还原是其合成的关键步骤.
这些反应中常用的试剂包括盐酸、亚硝酸酯和碱金属亚硫酸盐 . 这些反应形成的主要产物是左米曲坦的活性代谢物,有助于其治疗作用 .
科学研究应用
左米曲坦具有广泛的科学研究应用:
相似化合物的比较
左米曲坦通常与其他三普坦类药物进行比较,例如舒马曲坦、利扎曲坦、纳拉曲坦、依立曲坦、阿莫曲坦和弗罗伐曲坦 . 虽然所有这些化合物都具有相似的作用机制,但左米曲坦具有某些独特的特征:
生物利用度: 与舒马曲坦相比,左米曲坦的口服生物利用度更高.
属性
IUPAC Name |
(4S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSDMUVEXKOYBU-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045933 | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.90e-01 g/L | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Migraines are complex physiological events characterized by unilateral throbbing headaches combined with photophobia and other aversions to sensory input. Migraine attacks are generally divided into phases: the premonitory phase, which typically involves irritability, fatigue, yawning, and stiff neck; the headache phase, which lasts for between four and 72 hours; and the postdrome phase, which lasts for up to a day following resolution of pain and whose symptoms are similar to those of the premonitory phase. In addition, neurological deficits, collectively termed migraine aura, may precede the headache phase. The underlying pathophysiology of migraines is a matter of active research but involves both neurological and vascular components. The head pain associated with migraine is thought to be a consequence of activation of the nociceptive nerves comprising the trigeminocervical complex (TCC). Terminals of nociceptive nerves that innervate the dura matter release vasoactive peptides, such as calcitonin gene-related peptide (CGRP), resulting in cranial vasodilation. Finally, when present, migraine aura appears to correlate with a transient wave(s) of cortical depolarization, termed cortical spreading depression (CSD). Triptans, including zolmitriptan, are proposed to act in three ways. The main mechanism is through modulation of nociceptive nerve signalling in the central nervous system through 5-HT1B/1D receptors throughout the TCC and associated areas of the brain. In addition, triptans can enhance vasoconstriction, both through direct 5-HT1B-mediated dilation of cranial blood vessels, as well as through 5-HT1D-mediated suppression of CGRP release. Although triptans are classically described solely in terms of their effects on 5-HT1B/1D receptors, they also act as 5-HT1F agonists as well. This 5-HT subtype is also found throughout the TCC, but is not present appreciably in cerebral vasculature; the significance of triptan-mediated 5-HT1F activation is currently not well described. Additionally, CSD that initiates in the ipsilateral parietal region may exert its effects in a manner that relies on 5-HT1B/1D receptor activation, suggesting that triptans may have some effect on CSD-mediated symptoms. | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
139264-17-8 | |
| Record name | Zolmitriptan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139264-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zolmitriptan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139264178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zolmitriptan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00315 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | zolmitriptan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zolmitriptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zolmitriptan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZOLMITRIPTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FS66TH3YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Zolmitriptan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014460 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [Zolmitriptan] is a selective agonist of the 5-hydroxytryptamine (5-HT) receptors 1B and 1D. [, ] These receptors are found in the trigeminovascular system, which plays a key role in migraine. [, ] By activating 5-HT1B receptors on cranial blood vessels, this compound induces vasoconstriction, counteracting the vasodilation associated with migraine. [, ] Additionally, its agonistic action on 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive peptides, further reducing inflammation and pain signaling. [, ]
A: [this compound] exhibits both central and peripheral actions. [, ] While its vasoconstrictive and anti-inflammatory effects on cranial blood vessels are considered peripheral, it also crosses the blood-brain barrier. [, ] This allows it to access central 5-HT1B/1D receptors in the brainstem, particularly in the trigeminal nucleus caudalis, modulating central pain processing. [, ]
A: While the provided research papers do not explicitly state the molecular weight, they do provide the molecular formula for the this compound cation as C16H22N3O2(+). [] The neutral this compound molecule has the molecular formula C16H21N3O2. This information, along with the structures of its salt complexes with oxalate [] and camphorsulfonate [], allows for the calculation of the molecular weight.
A: While detailed computational modeling studies are not described in the provided abstracts, one study mentions the use of a "PKS program" for evaluating pharmacokinetic parameters. [] This suggests that computational tools are employed in analyzing and interpreting this compound's pharmacokinetic behavior.
A: Yes, [this compound] is available in various formulations, including oral tablets, orally disintegrating tablets, and nasal spray. [, , , , , ]
A: The [this compound] orally disintegrating tablet (ODT) was developed to provide a more convenient and patient-friendly option. [, , ] It rapidly dissolves on the tongue, eliminating the need for water and potentially allowing for faster absorption. [, , ] Studies have shown high patient preference for the ODT formulation compared to conventional tablets due to its ease of use and discretion. [, ]
A: [this compound] nasal spray offers a non-invasive alternative to oral administration, particularly beneficial for patients who experience nausea or vomiting during a migraine attack. [, ] It provides rapid absorption across the nasal mucosa, leading to a faster onset of action compared to oral formulations. [, ]
A: The absolute bioavailability of [this compound] after oral administration is approximately 40%. [, ] This means that approximately 40% of the administered dose reaches systemic circulation. [, ]
A: [this compound] is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP1A2. [, ] This metabolic pathway leads to the formation of several metabolites, including the active metabolite N-desmethyl-zolmitriptan and the inactive metabolites this compound N-oxide and the indole acetic acid derivative. [, ]
A: Food has a minimal effect on the pharmacokinetics of [this compound]. [] While a slight decrease in the rate of absorption may occur when taken with food, the extent of absorption remains largely unchanged. []
A: Yes, preclinical studies have demonstrated the efficacy of [this compound] in various animal models of migraine. [] For instance, this compound has been shown to inhibit trigeminal nerve activation, reduce neurogenic inflammation in the dura mater, and constrict cranial blood vessels in animal models. []
A: Numerous clinical trials have established the efficacy of [this compound] in treating acute migraine attacks. [, , , , , , , , , , , ] It effectively reduces headache pain intensity, associated symptoms (nausea, photophobia, phonophobia), and functional disability in patients with migraine. [, , , , , , , , , , , ]
A: [this compound] administered intranasally, particularly in a nanovesicular formulation called novasomes, demonstrates enhanced brain targeting compared to intravenous administration. [] Novasomes are designed to improve drug penetration across the nasal mucosa and potentially facilitate transport along olfactory pathways to the brain. []
A: Several analytical methods have been employed for quantifying [this compound] and its metabolites in biological samples. [, , , , ] High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common technique due to its sensitivity and selectivity. [, , , , ] Other methods include chiral HPLC for separating enantiomers [] and UV spectrophotometry. []
A: The rapid dissolution of [this compound] orally disintegrating tablets (ODTs) is crucial for its fast onset of action. [, , ] The ODT formulation is designed to dissolve quickly on the tongue, allowing for faster absorption and potentially quicker relief from migraine symptoms compared to conventional tablets. [, , ]
A: Yes, [this compound] interacts with P-glycoprotein (P-gp), an efflux transporter found in the intestines and other tissues. [, ] P-gp can limit the absorption of this compound, and co-administration with P-gp inhibitors may increase its plasma concentrations. [, ]
A: [this compound] belongs to the triptan class of migraine medications, which share a similar mechanism of action. [, ] Clinical trials comparing this compound to other triptans, such as sumatriptan [, ] and rizatriptan, [, ] have been conducted. These studies suggest that different triptans may offer advantages in terms of onset of action, efficacy, headache recurrence rates, and tolerability profiles. [, , , ] The choice of triptan should be individualized based on patient characteristics and treatment goals. []
A: [this compound] is a second-generation triptan. [, ] First-generation triptans, like sumatriptan, paved the way for the development of newer triptans with improved pharmacokinetic properties and potentially enhanced efficacy. []
A: Research on [this compound], along with other triptans, has been instrumental in advancing our understanding of migraine pathophysiology. [] Its efficacy in treating migraine supports the role of the trigeminovascular system and serotonin signaling in the development and maintenance of migraine headaches. [] Furthermore, studies investigating the central and peripheral actions of this compound have provided insights into the complex interplay between the nervous system and cranial blood vessels in migraine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


